AF430 tetrazine

Multicolor Imaging Flow Cytometry Spectral Unmixing

Multiplexing and live-cell imaging face spectral crosstalk and fluorophore instability. AF430 tetrazine solves both with its unique 430/542 nm profile and Alexa Fluor 430 photostability. - Spectral isolation: Excites at 430 nm, emits at 542 nm-no overlap with FITC/PE channels. - pH tolerance: Consistent signal from pH 4-10 for endosomal/lysosomal tracking. - Copper-free click: iEDDA with TCO, no cytotoxicity for time-lapse studies over hours to days.

Molecular Formula C32H32F3KN6O6S
Molecular Weight 724.8 g/mol
Cat. No. B12383627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF430 tetrazine
Molecular FormulaC32H32F3KN6O6S
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C5C(=CC(=O)OC5=C4)C(F)(F)F)C(=CC3(C)C)CS(=O)(=O)[O-].[K+]
InChIInChI=1S/C32H33F3N6O6S.K/c1-19-37-39-30(40-38-19)21-10-8-20(9-11-21)17-36-28(42)7-5-4-6-12-41-26-15-27-24(25(32(33,34)35)14-29(43)47-27)13-23(26)22(16-31(41,2)3)18-48(44,45)46;/h8-11,13-16H,4-7,12,17-18H2,1-3H3,(H,36,42)(H,44,45,46);/q;+1/p-1
InChIKeyYUKYIZNJBZINPX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AF430 Tetrazine Specifications & Characteristics


AF430 tetrazine is a heterobifunctional fluorescent probe comprising the Alexa Fluor 430 (AF430) fluorophore covalently linked to a tetrazine moiety . It exhibits excitation/emission maxima of approximately 430 nm and 542 nm, respectively, placing its absorption within the sparsely populated 400–450 nm spectral window, which is advantageous for multicolor imaging panels [1]. The tetrazine group enables rapid, copper-free inverse electron-demand Diels–Alder (iEDDA) ligation with strained dienophiles such as trans-cyclooctene (TCO), facilitating specific bioconjugation under physiological conditions . This compound is supplied as a research-grade reagent for bioorthogonal labeling, super-resolution microscopy, and live-cell imaging applications.

Low-occupancy blue excitation channel for multiplexed panels
Copper-free iEDDA live-cell compatible labeling
pH-insensitive fluorescence across acidic to basic conditions

AF430 Tetrazine Substitution Risks


Substituting AF430 tetrazine with another tetrazine-fluorophore conjugate (e.g., BODIPY-tetrazine, Cy3-tetrazine, or methyltetrazine-capped AF430) is not scientifically trivial. The iEDDA ligation kinetics, fluorogenic turn-on ratios, and spectral compatibility are governed by the specific electronic and steric interplay between the tetrazine and the fluorophore [1]. Altering the fluorophore changes the reaction rate constant by up to an order of magnitude and can drastically affect the fluorescence quenching efficiency, directly impacting signal-to-background ratios and the feasibility of no-wash imaging protocols [2]. Furthermore, the excitation/emission profile of AF430 occupies a unique niche (400–450 nm excitation) that is incompatible with the filter sets and laser lines used for other common tetrazine dyes, rendering seamless substitution in established multicolor workflows impossible .

Spectral crosstalk

AF488 and TAMRA tetrazines occupy green and orange-red channels; substituting into a blue-channel protocol may introduce unresolvable spectral overlap and require compensation re-validation.

Kinetic mismatch

Fluorophore-dependent tetrazine reactivity can alter labeling kinetics; substitution may shift effective labeling rate without predictable adjustment.

AF430 Tetrazine Evidence Comparison


Sparse Spectral Window Occupancy

AF430 tetrazine exhibits an excitation maximum at 430 nm and an emission maximum at 542 nm [1]. This spectral profile places it within a distinct excitation window (400–450 nm) that is underutilized by the majority of commercially available tetrazine-fluorophore conjugates, which typically cluster in the green (e.g., TAMRA, 555 nm), red (e.g., Cy5, 650 nm), or far-red (e.g., Cy7, 750 nm) regions . In contrast, a BODIPY-FL tetrazine conjugate, for instance, has an excitation maximum of approximately 503 nm, which would cause significant spectral crosstalk with GFP or FITC channels in multiplexed assays .

Spectral Window
Cross-study comparable
Ex/Em 430/542 nm (blue) vs. AF488 495/519 nm and TAMRA ~555/580 nm; ~65 nm and ~125 nm excitation separation
Supports reduced crosstalk and compensation complexity in multiplexed blue-channel panels
Channel bleed-through context not numerically defined
Multicolor Imaging Flow Cytometry Spectral Unmixing

Stable Signal in Acidic Compartments

AF430 tetrazine maintains consistent fluorescence intensity across a broad pH range of 4 to 10 . This pH insensitivity is a documented property of the Alexa Fluor 430 core, with quantum yield (Φ) measured at 0.23 and extinction coefficient (ε) at 15,000 M⁻¹cm⁻¹ remaining stable throughout this range . In contrast, many commonly used fluorescein-based dyes (e.g., FITC) exhibit a sharp drop in fluorescence below pH 7 due to protonation of the xanthene ring, with Φ decreasing from ~0.9 at pH 9 to <0.3 at pH 5 .

pH Stability
Class-level inference
Maintains fluorescence from pH 4 to 10; fluorescein derivatives quench below pH 6
Supports consistent signal in acidic organelle labeling contexts
Verify in target acidic compartment model
Live-Cell Imaging Endosomal Tracking pH Stability

Photostable for Time-Lapse Microscopy

The tetrazine moiety in AF430 tetrazine participates in the iEDDA reaction with TCO, a process characterized by second-order rate constants (k₂) in the range of 10⁴–10⁵ M⁻¹s⁻¹ for typical tetrazine-dye conjugates under physiological conditions [1]. This rate is orders of magnitude faster than copper-catalyzed azide-alkyne cycloaddition (CuAAC, k₂ ~10–100 M⁻¹s⁻¹) and comparable to other tetrazine-dye probes . While direct kinetic data for AF430 tetrazine are not published, the reaction is class-inherent and dictates that labeling can be completed within minutes at low micromolar concentrations [2].

Photostability
Supporting evidence
High photostability characteristic of Alexa Fluor series; reported as more photostable than fluorescein and Cy3 derivatives
Supports time-lapse imaging with reduced signal decay artifacts
Supplier-reported class performance; quantitative half-life data limited
Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

AF430 Tetrazine Application Scenarios


Multiplex Flow Cytometry with Minimal Compensation

AF430 tetrazine can be excited with a 405 nm or 445 nm laser, well-separated from GFP (488 nm) and DAPI (405 nm, but with distinct emission). Its emission at 542 nm is easily collected in the FITC/GFP channel, but its unique excitation allows for sequential or simultaneous imaging with GFP using standard filter sets without significant crosstalk [1]. This enables four-color live-cell experiments (e.g., nucleus-DAPI, protein-GFP, target protein-AF430, mitochondria-MitoTracker Deep Red) on conventional widefield or confocal microscopes, avoiding the need for expensive spectral detectors or complex unmixing algorithms.

Live-Cell Labeling of Acidic Organelles

The pH insensitivity of AF430 tetrazine from pH 4 to 10 ensures that the fluorescence signal remains constant regardless of the organelle's internal pH [2]. When conjugated to a TCO-modified ligand or antibody, the probe can track internalization from the neutral extracellular environment (pH 7.4) through early endosomes (pH 6.5) to acidic lysosomes (pH 4.5–5.0) without signal attenuation or the need for pH calibration curves. This is particularly valuable for studying receptor-mediated endocytosis, drug delivery, and lysosomal storage disorders, where other dyes (e.g., FITC) would yield artificially low signals in acidic compartments.

Long-Term Time-Lapse Fluorescence Microscopy

AF430 exhibits high photostability, a prerequisite for stimulated emission depletion (STED) microscopy, where intense depletion lasers are used . Its emission at 542 nm is compatible with standard STED depletion lasers (e.g., 592 nm or 660 nm continuous-wave lasers). AF430 tetrazine can be used for two-color STED imaging in combination with a far-red dye (e.g., AF647 or STAR RED), allowing for high-resolution co-localization studies of synaptic proteins or membrane receptors with resolutions down to 20–50 nm.

Application
Selection Property
Validation Focus
Multiplex flow cytometry with blue-channel detection
Sparse blue spectral channel occupancy
Crosstalk and compensation with green/orange channels
Live-cell labeling of acidic organelles
pH-insensitive fluorescence profile
Signal consistency in endosomal/lysosomal pH context
Long-term time-lapse fluorescence microscopy
Photostability for extended imaging
Signal decay artifacts during prolonged acquisition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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